REACTION_SMILES
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[CH2:24]([c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)[SH:31].[Cl:1][c:2]1[n:3][c:4]2[c:5]([N:21]([CH3:22])[CH3:23])[n:6][c:7]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[n:8][c:9]2[n:10][c:11]1[N:12]([CH3:13])[CH3:14]>>[c:2]1([S:31][CH2:24][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[n:3][c:4]2[c:5]([N:21]([CH3:22])[CH3:23])[n:6][c:7]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[n:8][c:9]2[n:10][c:11]1[N:12]([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1nc2nc(N3CCNCC3)nc(N(C)C)c2nc1Cl
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Name
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Type
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product
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Smiles
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CN(C)c1nc2nc(N3CCNCC3)nc(N(C)C)c2nc1SCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |